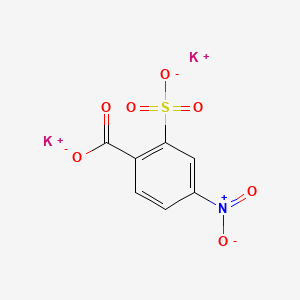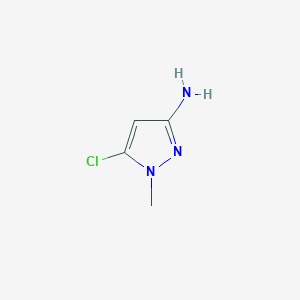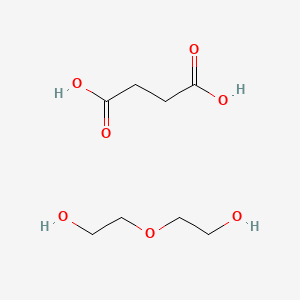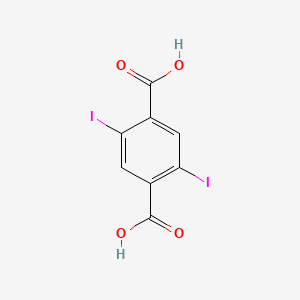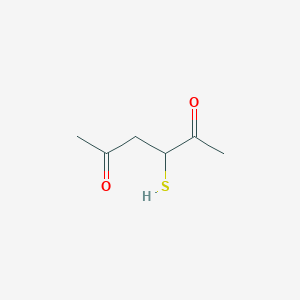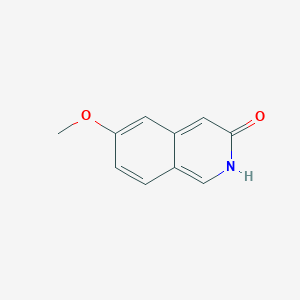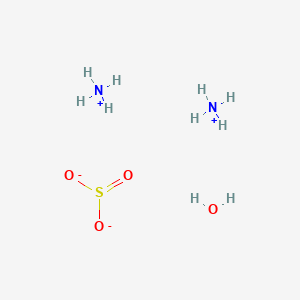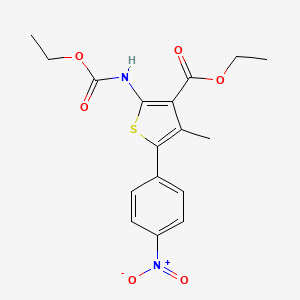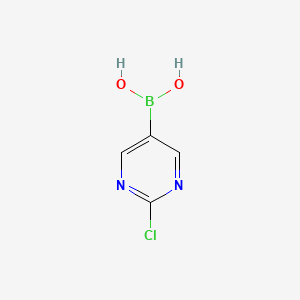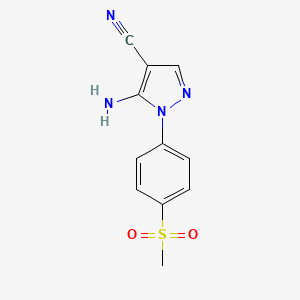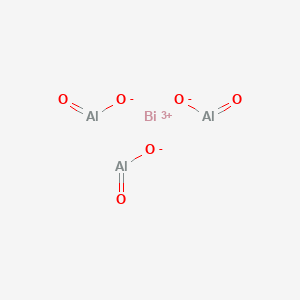
Ácido hexacloro platínico(IV) hexahidratado
Descripción general
Descripción
. It is a reddish-brown solid that is highly soluble in water and commonly used as a catalyst in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Electrolysis of Platinum Black: Platinum scraps or sponge are dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid. The solution is then reduced by zinc or an electrolytic process to obtain chloroplatinic acid hydrate.
Direct Dissolution: Platinum metal is directly dissolved in aqua regia, followed by neutralization or evaporation to obtain the desired compound.
Industrial Production Methods: Chloroplatinic acid hydrate is produced on an industrial scale primarily through the electrolysis method, which ensures a high purity of the final product. The process involves careful control of reaction conditions, including temperature, pH, and electrolyte concentration, to achieve optimal yield and quality.
Types of Reactions:
Hydrosilylation: Chloroplatinic acid hydrate catalyzes the addition of silicon hydrides to olefinic double bonds.
Hydrogenation: It is used as a catalyst in hydrogenation reactions to reduce unsaturated compounds.
Oxidation and Carbonylation: The compound is involved in oxidation and carbonylation reactions, facilitating the conversion of various organic substrates.
Coupling Reactions: It aids in coupling reactions, such as the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Hydrosilylation: Silicon hydrides, olefins, and solvents like ethanol or toluene.
Hydrogenation: Hydrogen gas, organic substrates, and solvents like methanol or ethanol.
Oxidation and Carbonylation: Oxygen sources, carbon monoxide, and appropriate solvents.
Coupling Reactions: Various organic substrates and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Hydrosilylation: Bis(trichlorosilyl)alkanes.
Hydrogenation: Saturated hydrocarbons.
Oxidation and Carbonylation: Carbonyl compounds and oxygenated derivatives.
Coupling Reactions: Complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Chloroplatinic acid hydrate is widely used in scientific research due to its catalytic properties:
Chemistry: It serves as a catalyst in organic synthesis, facilitating various reactions such as hydrosilylation and hydrogenation.
Biology: The compound is used in the study of enzyme mimetics and the development of biosensors.
Medicine: Chloroplatinic acid hydrate is explored for its potential use in cancer therapy as a platinum-based drug.
Industry: It is employed in the production of platinum nanoparticles, which are used in fuel cells and catalytic converters.
Mecanismo De Acción
Target of Action
Chloroplatinic acid hydrate primarily targets olefins and silicon hydrides . It acts as a catalyst for the addition of silicon hydrides to olefinic double bonds, a process known as hydrosilylation . This interaction with olefins and silicon hydrides is crucial for its role in various chemical reactions.
Mode of Action
The interaction of Chloroplatinic acid hydrate with its targets involves the catalysis of the addition of hydrosilanes to olefins . This catalytic action results in the formation of new compounds through the hydrosilylation process . The compound also catalyzes the hydrogenation, carbonylation, oxidation, and coupling reactions .
Biochemical Pathways
Chloroplatinic acid hydrate affects the biochemical pathway of hydrosilylation . In this pathway, the compound facilitates the addition of silicon hydrides to olefinic double bonds . The downstream effects of this pathway include the production of organosilicon monomers and polymers .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could potentially impact its bioavailability
Result of Action
The molecular and cellular effects of Chloroplatinic acid hydrate’s action primarily involve the transformation of olefins and silicon hydrides into new compounds through the process of hydrosilylation . This results in the production of organosilicon monomers and polymers .
Action Environment
The action, efficacy, and stability of Chloroplatinic acid hydrate can be influenced by environmental factors. For instance, the compound is highly hygroscopic , meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to prevent water absorption and degradation . Furthermore, the compound’s catalytic activity is strongly dependent on the chloroplatinic acid-to-graphene oxide mass ratio during the synthesis step .
Análisis Bioquímico
Biochemical Properties
Chloroplatinic acid hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It is involved in the hydrosilylation of olefins and alkynes, where it facilitates the addition of silicon hydrides to carbon-carbon double or triple bonds . This compound interacts with various enzymes and proteins, often acting as a catalyst or precursor in reactions. For example, it can catalyze the hydrogenation of organic compounds, a process crucial for the synthesis of various biomolecules . The interactions between chloroplatinic acid hydrate and biomolecules are typically characterized by the formation of coordination complexes, where the platinum center binds to electron-rich sites on the biomolecules.
Cellular Effects
Chloroplatinic acid hydrate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, chloroplatinic acid hydrate can induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also alter gene expression by interacting with DNA and RNA, potentially leading to changes in protein synthesis and cellular metabolism. Additionally, chloroplatinic acid hydrate can affect cellular respiration by interacting with mitochondrial enzymes, thereby influencing energy production within the cell .
Molecular Mechanism
The molecular mechanism of chloroplatinic acid hydrate involves its ability to form coordination complexes with various biomolecules. At the molecular level, chloroplatinic acid hydrate exerts its effects through binding interactions with enzymes, proteins, and nucleic acids . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, chloroplatinic acid hydrate can inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by binding to DNA and altering transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroplatinic acid hydrate can change over time due to its stability and degradation properties. This compound is hygroscopic and can absorb moisture from the environment, leading to potential degradation . Over time, chloroplatinic acid hydrate can decompose to form platinum tetrachloride (PtCl₄) and eventually platinum metal (Pt) at higher temperatures . These changes can influence its long-term effects on cellular function, as the degradation products may have different biochemical activities compared to the parent compound.
Dosage Effects in Animal Models
The effects of chloroplatinic acid hydrate vary with different dosages in animal models. At low doses, this compound can act as a catalyst in biochemical reactions without causing significant toxicity . At higher doses, chloroplatinic acid hydrate can exhibit toxic effects, including acute toxicity and organ damage . Studies have shown that high doses of chloroplatinic acid hydrate can lead to oxidative stress, inflammation, and cellular apoptosis in animal models. These adverse effects highlight the importance of careful dosage control when using this compound in experimental settings.
Metabolic Pathways
Chloroplatinic acid hydrate is involved in various metabolic pathways, particularly those related to its catalytic activity. This compound interacts with enzymes and cofactors involved in redox reactions, such as hydrogenation and oxidation . For example, chloroplatinic acid hydrate can catalyze the reduction of carboxamides with hydrosilanes, a reaction important for the synthesis of various organic compounds . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, chloroplatinic acid hydrate is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, chloroplatinic acid hydrate can bind to intracellular proteins and organelles, influencing its localization and accumulation. For example, it can accumulate in the mitochondria, where it interacts with mitochondrial enzymes and affects cellular respiration .
Subcellular Localization
The subcellular localization of chloroplatinic acid hydrate is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, chloroplatinic acid hydrate can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression and transcriptional activity . Additionally, it can be found in the cytoplasm and mitochondria, where it participates in various biochemical reactions and metabolic processes
Comparación Con Compuestos Similares
Platinum(IV) Chloride: Similar catalytic properties but less commonly used due to its lower solubility.
Platinum(II) Chloride: Used in different types of reactions, such as cross-coupling reactions.
Gold(III) Chloride: Exhibits similar catalytic activity in certain reactions but has different chemical properties.
Uniqueness: Chloroplatinic acid hydrate is unique in its high solubility and versatility as a catalyst in a wide range of reactions, making it a valuable tool in both research and industrial applications.
Propiedades
IUPAC Name |
hexachloroplatinum(2-);hydron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOYUPLNYLSSR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26023-84-7 | |
| Record name | Platinate(2-), hexachloro-, hydrogen, hydrate (1:2:?), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of chloroplatinic acid hydrate in materials science?
A1: Chloroplatinic acid hydrate is a versatile precursor in materials science. One prominent application is in the fabrication of dye-sensitized solar cells (DSSCs). It serves as the source of platinum for producing catalytic counter-electrodes, crucial for DSSC efficiency []. Additionally, it plays a vital role in synthesizing Pt-based catalysts supported on various materials like carbon black. These catalysts exhibit significant activity in fuel cell applications, particularly for methanol oxidation [, ].
Q2: How is chloroplatinic acid hydrate utilized in the context of circular economy and resource efficiency?
A2: A study highlights the potential of recovering platinum from waste thermocouples and converting it into chloroplatinic acid hydrate []. This recovered compound can then be used to manufacture catalytic electrodes for DSSCs. This process not only offers significant material cost savings compared to purchasing commercial chloroplatinic acid hydrate but also contributes to a circular economy by diverting platinum from landfills and reducing the need for primary platinum production [].
Q3: What are the structural characteristics of the platinum(IV) complex derived from chloroplatinic acid hydrate and its potential biological activity?
A3: Researchers have synthesized a novel platinum(IV) complex, [Pt(SCN)2(paO)2], using chloroplatinic acid hydrate as a starting material, reacting it with pyridine-2-carbaldehyde-oxime (paOH) and potassium thiocyanate []. Single-crystal X-ray diffraction revealed a distorted octahedral geometry around the platinum center, with two thiocyanate ligands and two bidentate paO ligands. Interestingly, in vitro studies demonstrated this complex's cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent [].
Q4: Can chloroplatinic acid hydrate be used in the synthesis of nanomaterials, and if so, how does it impact their properties?
A4: Yes, chloroplatinic acid hydrate is used in the synthesis of platinum nanospheres. These nanospheres can be further modified with phosphotungstic acid to enhance their catalytic properties []. This modification significantly impacts the electrochemical behavior of the material, making it a promising candidate for fuel cell applications.
Q5: What analytical techniques are commonly employed to characterize materials synthesized using chloroplatinic acid hydrate?
A5: Various techniques are used to analyze materials derived from chloroplatinic acid hydrate. X-ray diffraction (XRD) helps determine the crystallinity and potential alloy formation in catalysts [, ]. Transmission electron microscopy (TEM) is employed to analyze the size and morphology of platinum nanoparticles []. X-ray photoelectron spectroscopy (XPS) provides insights into the elemental composition and oxidation states of elements within the material [, ]. Additionally, electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry (CA) are used to evaluate the catalytic activity and stability of the synthesized materials, particularly in fuel cell applications [, , ].
Q6: Are there any environmental concerns associated with chloroplatinic acid hydrate, and how are they addressed?
A6: While chloroplatinic acid hydrate is crucial for various applications, its use raises environmental concerns due to the potential release of platinum into the environment. This concern is addressed through efforts focused on recycling and resource efficiency. Recovering platinum from waste materials like thermocouples and incorporating it back into the production cycle minimizes waste and reduces the environmental impact associated with mining and processing fresh platinum [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)
